![molecular formula C10H13NO2 B3019095 2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-ylmethanol CAS No. 1935184-31-8](/img/structure/B3019095.png)
2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-ylmethanol
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Overview
Description
The compound “2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-ylmethanol” is a benzoxazepine derivative . Benzoxazepine derivatives are interesting heterocyclic compounds due to their wide spectrum of biological activities .
Synthesis Analysis
While specific synthesis methods for “2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-ylmethanol” were not found, benzoxazepine derivatives have been synthesized by a variety of methods . For instance, a preparative method for the synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepine involves reductive ring expansion of 4-chromanone and 4-thiochromanone oximes .Scientific Research Applications
Anticancer Activity
Benzoxazepine derivatives, including 2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-ylmethanol, have been synthesized and evaluated for their anticancer properties . These compounds have shown potent cytotoxicity in both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells . They induced cell cycle arrest in the G2/M phase and displayed limited toxicity against the noncancerous breast cell line, MCF-10A .
Synthesis Methods
Various methods have been used to synthesize benzoxazepine derivatives . These include microwave heating for synthesizing pyrimido-oxazepine analogs, cyclization of substituted isoindole derivatives to access isoindolo [1,4]benzoxazinones and isoindolo [1,5]benzoxazepines .
Design of Novel Anticancer Agents
In a study, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group . These groups are considered as the pharmacophores of some antitumor drugs . The synthesized compounds showed moderate to excellent antiproliferative activity against cancer cells .
Anti-Implantation Activity
5- Substituted 2,3,4,5- Tetrahydro- 1-benzoxepine derivatives have been synthesized as novel antiimplantation agents . The synthesized compounds were evaluated for their anti-implantation activity in mature female Sprague-Dawley rats .
In Vitro Antiproliferative Activity
All compounds synthesized were evaluated for their antiproliferative activity in vitro against Hela, A549, HepG2, and MCF-7 cells .
Molecular Docking and MD Simulations
Molecular docking studies revealed the binding orientations of all the synthesized compounds in the active site of c-Met . Moreover, molecular dynamics simulations have been performed to evaluate the binding stabilities between the synthesized compounds and their receptors .
Future Directions
The future directions for research on “2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-ylmethanol” could include further exploration of its synthesis, chemical properties, and potential biological activities. Given the biological activities of related benzoxazepine derivatives , it could be interesting to investigate whether “2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-ylmethanol” has similar properties.
properties
IUPAC Name |
2,3,4,5-tetrahydro-1,4-benzoxazepin-5-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-7-9-8-3-1-2-4-10(8)13-6-5-11-9/h1-4,9,11-12H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSOENFWBJFWGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C(N1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-ylmethanol |
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